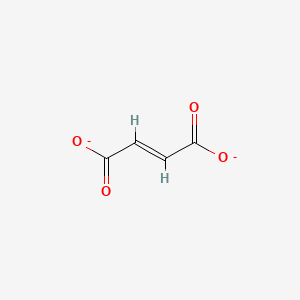
Fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumarate(2-) is a C4-dicarboxylate that is the E-isomer of but-2-enedioate(2-) It has a role as a metabolite, a human metabolite and a Saccharomyces cerevisiae metabolite. It is a butenedioate and a C4-dicarboxylate. It is a conjugate base of a fumarate(1-).
科学的研究の応用
1. Repurposing in Ophthalmology Dimethyl fumarate (DMF), known for its immuno-modulatory, anti-inflammatory, and antioxidant properties, is being explored for potential use in treating eye pathologies like Age-related Macular Degeneration (AMD). Its mechanism of action involves Nrf2 activation and offers promising applications in ophthalmological diseases characterized by inflammation and oxidative stress (Manai, Govoni, & Amadio, 2022).
2. Microbial Fumarate Production Studies focus on enhancing microbial fumarate production from renewable feedstock. For instance, in Candida glabrata, spatial modulation and cofactor engineering of key pathway enzymes in the reductive tricarboxylic acid (TCA) cycle significantly improved fumarate production, illustrating efficient strategies for developing cell factories for various chemicals (Chen, Li, Tong, & Liu, 2019).
3. Emerging Therapeutic Applications Fumarates exhibit antioxidative, immunomodulatory, and neuroprotective properties, making them candidates for treating neurological and cardiovascular diseases. The pharmacokinetics and pharmacodynamics of fumarates like VumerityTM and BafiertamTM are under study for these new applications (Hoogendoorn, Avery, Li, Bursill, Abell, & Grace, 2021).
4. Fumarate as a Metabolic Probe Fumarate is used in hyperpolarized magnetic resonance imaging and spectroscopy to detect the release of fumarase in cancer tissues. Detailed kinetic studies of human red blood cell fumarase have provided insights relevant to the use of fumarate as a probe of cell rupture (Shishmarev et al., 2018).
5. Fumarate Microbiosensor in Biofilms Research into a fumarate microbiosensor for in-situ depth profiling in biofilms has been conducted. The microbiosensor, utilizing the relationship between fumarate concentration and current consumption, has applications in monitoring biofilms respiring on fumarate (Atci, Babauta, Ha, & Beyenal, 2017).
6. Fumarate as an Oncometabolite Fumarate has been identified as an oncometabolite, particularly in hereditary leiomyomatosis and renal cell cancer. Its accumulation in fumarate hydratase-deficient cells influences DNA and histone demethylation, leading to epithelial-to-mesenchymal-transition (EMT), a process associated with cancer initiation, invasion, and metastasis (Sciacovelli et al., 2016).
7. Biosensing System for Fumarate Quantification A whole-cell electrochemical biosensing system based on bacterial inward electron flow was developed for the quantification of fumarate. This system provides a cost-effective, fast, and robust tool for fumarate quantification in various applications, including food spoilage indication (Si et al., 2015).
8. Fumarate in Nutrient Utilization Studies on the effects of fumarate on ruminal ammonia accumulation and fiber digestion in dairy does have shown that fumarate improves whole-tract digestion of nutrients and increases plasma glucose concentration, suggesting its utility in enhancing feed efficiency (Yu et al., 2010).
特性
CAS番号 |
142-42-7 |
|---|---|
製品名 |
Fumarate |
分子式 |
C4H2O4-2 |
分子量 |
114.06 g/mol |
IUPAC名 |
(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1+ |
InChIキー |
VZCYOOQTPOCHFL-OWOJBTEDSA-L |
異性体SMILES |
C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
正規SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
その他のCAS番号 |
142-42-7 |
物理的記述 |
white odourless granules or leafy crystals; virtually odourless with tart acid taste |
溶解性 |
insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




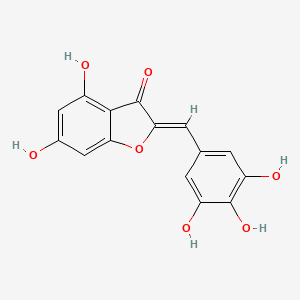
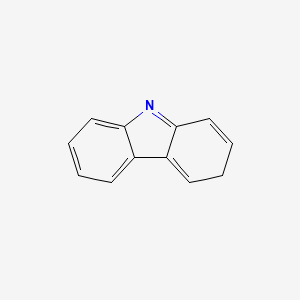
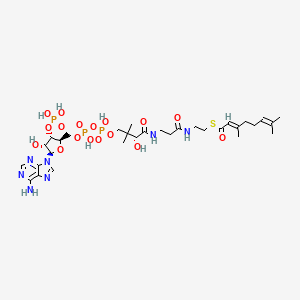


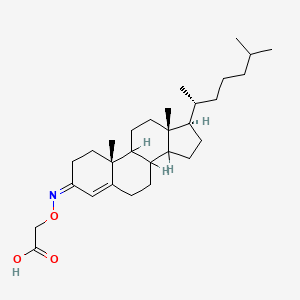
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)
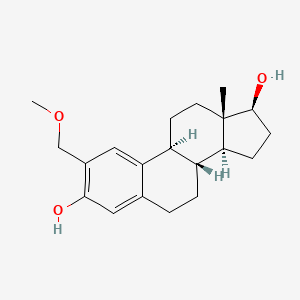
![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)
![[(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl] furan-2-carboxylate](/img/structure/B1241644.png)
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
![(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione](/img/structure/B1241647.png)